N,N-DIETHYL-[1,1'-BIPHENYL]-4-CARBOXAMIDE
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Overview
Description
N,N-DIETHYL-[1,1’-BIPHENYL]-4-CARBOXAMIDE is an organic compound that belongs to the biphenyl family. Biphenyl compounds are characterized by two benzene rings connected at the [1,1’] position. This particular compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIETHYL-[1,1’-BIPHENYL]-4-CARBOXAMIDE typically involves the functionalization of biphenyl derivatives. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst . Another method involves the use of Grignard reagents, where an aryl magnesium bromide reacts with a suitable electrophile .
Industrial Production Methods
Industrial production of biphenyl derivatives often involves large-scale coupling reactions using metal catalysts. The Suzuki–Miyaura coupling is favored due to its mild reaction conditions and high yields . Additionally, the use of continuous flow reactors has been explored to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-DIETHYL-[1,1’-BIPHENYL]-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Electrophilic substitution reactions are common, where the biphenyl ring undergoes substitution with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions include carboxylic acids, amines, alcohols, and various substituted biphenyl derivatives .
Scientific Research Applications
N,N-DIETHYL-[1,1’-BIPHENYL]-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N,N-DIETHYL-[1,1’-BIPHENYL]-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Biphenyl: The parent compound with two connected benzene rings.
N,N-DIETHYL-[1,1’-BIPHENYL]-3-AMINE: A similar compound with an amine group instead of a carboxamide group.
N,N-DIMETHYL-[1,1’-BIPHENYL]-4-CARBOXAMIDE: A compound with a dimethyl group instead of a diethyl group.
Uniqueness
N,N-DIETHYL-[1,1’-BIPHENYL]-4-CARBOXAMIDE is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its diethyl and carboxamide groups make it more hydrophobic and potentially more bioactive compared to its analogs .
Properties
IUPAC Name |
N,N-diethyl-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-3-18(4-2)17(19)16-12-10-15(11-13-16)14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYNDIYPHHIEGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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